2-Oxoimidazolidine-1-carbonyl chloride

Beschreibung

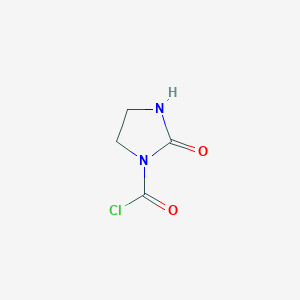

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-oxoimidazolidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2/c5-3(8)7-2-1-6-4(7)9/h1-2H2,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJZQSRAFBHNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157368 | |

| Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13214-53-4 | |

| Record name | 2-Oxo-1-imidazolidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13214-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxoimidazolidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoimidazolidine-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction with N-Substituted Ethylenediamine Derivatives

John A. Maclaren demonstrated that treating N-methyl-N-phenylethane-1,2-diamine (2) with phosgene yields 2-oxo-3-phenylimidazolidine-1-carbonyl chloride (3; X = Cl). The reaction proceeds via cyclization and chlorination, where phosgene acts as both a carbonylating and chlorinating agent. Alkaline hydrolysis of the product confirmed its identity through the formation of N-phenylimidazolidin-2-one (4). This method highlights the versatility of phosgene in constructing the imidazolidine ring while introducing the carbonyl chloride moiety.

Phosgenation of 2-Oxoimidazolidine

A near-quantitative synthesis of this compound was achieved by reacting 1-phenylimidazolidin-2-one (4) with phosgene. The reaction’s efficiency stems from phosgene’s ability to selectively chlorinate the carbonyl oxygen without disrupting the imidazolidine ring. This pathway is particularly advantageous for substrates sensitive to harsher chlorinating agents.

Application in Chiral Synthesis

Thionyl Chloride (SOCl₂) Methods

Thionyl chloride offers a milder alternative to phosgene, particularly in laboratory settings where safety and handling are concerns. Its utility in preparing this compound is evidenced by patented protocols.

Chlorination of Carboxylic Acid Precursors

A patent by KR950009364B1 detailed the conversion of (2R)-2-(p-toluenesulfonyloxy)propionic acid to its acid chloride using thionyl chloride in chloroform under reflux. Although the primary focus was on chiral intermediates, the method’s success in generating acid chlorides validates its applicability to 2-oxoimidazolidine systems. The protocol involves dissolving the precursor in chloroform, adding thionyl chloride, and refluxing for 3 hours, followed by solvent removal to isolate the product.

Synthesis of Optically Active Derivatives

US Patent 5013845A described the preparation of 3-acyl-2-oxoimidazolidine-4-carboxylic acid esters using thionyl chloride-derived acid chlorides. For example, (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester was reacted with an acid chloride in tetrahydrofuran (THF) at -50°C to yield chiral intermediates. This low-temperature approach minimizes racemization, making it suitable for stereosensitive syntheses.

Direct Chlorination of 2-Oxoimidazolidine Derivatives

Direct chlorination involves treating 2-oxoimidazolidine or its sulfonyl derivatives with chlorinating agents to introduce the carbonyl chloride group.

Sulfonyl-Directed Chlorination

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride (CAS 41762-76-9) was synthesized via direct chlorination of 2-oxoimidazolidine derivatives. The methylsulfonyl group activates the carbonyl oxygen, facilitating nucleophilic substitution with chlorine. This method’s efficiency is reflected in the compound’s molecular formula (C₅H₇ClN₂O₄S) and its applications in industrial chemistry.

Comparative Reactivity

The presence of electron-withdrawing groups (e.g., sulfonyl) enhances the electrophilicity of the carbonyl carbon, enabling efficient chlorination. In contrast, unsubstituted 2-oxoimidazolidine requires stronger reagents like phosgene or extended reaction times.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Phosgene-mediated | COCl₂ | Room temp. to reflux | 80–95% | High efficiency, one-pot synthesis | Toxicity, handling challenges |

| Thionyl chloride | SOCl₂ | Reflux in chloroform | 70–85% | Mild conditions, suitable for labs | Requires anhydrous conditions |

| Direct chlorination | Cl₂, PCl₅ | Elevated temps | 60–75% | Applicable to activated derivatives | Limited substrate scope |

Mechanistic Insights

Phosgene Reactions

Phosgene reacts with secondary amines to form carbamoyl chlorides via a two-step mechanism:

Thionyl Chloride Pathways

Thionyl chloride converts carboxylic acids to acid chlorides through a nucleophilic acyl substitution mechanism. The sulfonic acid byproduct (HSO₃Cl) drives the reaction to completion by acting as a leaving group.

Industrial and Pharmaceutical Applications

The synthesis of this compound is critical for producing angiotensin-converting enzyme (ACE) inhibitors, such as optically active 2-oxoimidazolidine derivatives. These compounds require stringent control over stereochemistry, achievable through low-temperature thionyl chloride methods or phosgene-mediated cyclizations .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxoimidazolidine-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form corresponding amides.

Hydrolysis: It can be hydrolyzed to produce imidazolidinone and hydrochloric acid.

Common Reagents and Conditions

Major Products Formed

Amides: Formed from substitution reactions with amines.

Imidazolidinone: Formed from hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2-Oxoimidazolidine-1-carbonyl chloride serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules. Its applications include:

- Synthesis of Selenoesters : The compound is utilized in the synthesis of selenoesters through samarium diiodide-induced reductive cleavage of Se-Se bonds, showcasing its role as a reactive intermediate in organic transformations .

- Pharmaceutical Intermediates : It is employed as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting kidney diseases. A notable patent describes its use in developing agents for treating renal conditions by enhancing renal blood flow and sodium excretion .

Analytical Applications

The compound has been analyzed using high-performance liquid chromatography (HPLC) techniques. Notably:

- HPLC Methodology : A reverse-phase HPLC method has been developed for the separation and analysis of this compound. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, with adaptations for mass spectrometry applications . This method is scalable and suitable for isolating impurities during preparative separation.

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects:

- Kidney Disease Treatment : Research indicates that derivatives of this compound can effectively increase renal blood flow and enhance sodium excretion, making them promising candidates for treating various kidney diseases such as edema and acute renal failure .

Case Study 1: Treatment of Kidney Diseases

A study outlined in patent US4804672A highlights the efficacy of 2-Oxoimidazolidine derivatives in treating kidney diseases. The research demonstrated that these compounds significantly improve renal function by enhancing blood flow and sodium excretion rates.

Case Study 2: Synthesis of Selenoesters

Research published on the synthesis of selenoesters using samarium diiodide demonstrated the utility of this compound as a key reagent in organic reactions. This process underscores its importance in synthesizing complex organic molecules.

Wirkmechanismus

The mechanism of action of 2-Oxoimidazolidine-1-carbonyl chloride involves its reactivity with nucleophiles, such as amines and water. The compound acts as an acylating agent, transferring its carbonyl chloride group to the nucleophile, resulting in the formation of amides or hydrolysis products . This reactivity is crucial for its applications in organic synthesis and industrial processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl Chloride (CAS 41762-76-9)

This derivative replaces the hydrogen atom at position 3 of the imidazolidine ring with a methylsulfonyl (-SO₂CH₃) group. Key differences include:

- Molecular formula : C₅H₇ClN₂O₄S (vs. C₄H₅ClN₂O₂ for the parent compound).

- Molecular weight : 226.64 g/mol (vs. 148.55 g/mol).

- Reactivity : The electron-withdrawing sulfonyl group enhances stability but reduces electrophilicity at the carbonyl chloride. This compound is used to synthesize hydrazide derivatives with insecticidal activity against Aedes aegypti mosquitoes .

- Safety : Classified under UN 3261 as a corrosive solid, requiring storage at 2–8°C under nitrogen .

2-Imidazol-carboxaldehyde (2-IC)

2-IC shares the imidazole core but substitutes the carbonyl chloride with an aldehyde (-CHO) group. Notable distinctions:

- This hydration equilibrium (log Khyd ≈ 1.2 at pH 3) impacts its environmental persistence .

- Biological Activity : Unlike 2-oxoimidazolidine derivatives, 2-IC lacks direct pesticidal applications but serves as a precursor in heterocyclic chemistry.

2-Oxocyclohexanepropionic Acid (CAS 5107-67-5)

While structurally distinct (a cyclohexane ring with ketone and carboxylic acid groups), this compound highlights the versatility of carbonyl-containing heterocycles:

- Applications : Used in polymer synthesis and as a chelating agent, contrasting with the electrophilic reactivity of 2-oxoimidazolidine-1-carbonyl chloride .

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | 13214-53-4 | C₄H₅ClN₂O₂ | 148.55 | Carbonyl chloride, ketone | 147–151 |

| 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride | 41762-76-9 | C₅H₇ClN₂O₄S | 226.64 | Sulfonyl, carbonyl chloride | Not reported |

| 2-Imidazol-carboxaldehyde | Not provided | C₄H₄N₂O | 96.09 | Aldehyde, imidazole | Not reported |

Research Findings

- Synthetic Utility : this compound reacts with hydrazine to form hydrazides, intermediates for 1,3,4-oxadiazole derivatives with insecticidal activity (e.g., 60% yield for 3-(methylsulfonyl) derivatives) .

- Comparative Reactivity : The methylsulfonyl derivative exhibits slower reaction kinetics due to steric and electronic effects, whereas the parent compound rapidly forms amides under mild conditions .

- Environmental Behavior : 2-IC’s hydration equilibrium under acidic conditions (pH < 4) reduces its photodegradation rate, unlike the chloride analogue, which hydrolyzes in aqueous environments .

Biologische Aktivität

2-Oxoimidazolidine-1-carbonyl chloride is a compound that has garnered attention in various biological applications, particularly in the fields of insecticidal activity and potential therapeutic uses. This article delves into its biological activities, synthesizing data from diverse studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its imidazolidine ring structure, which is crucial for its biological activity. The presence of a carbonyl group enhances its reactivity, making it a valuable precursor for synthesizing other bioactive compounds.

Synthesis and Structure-Activity Relationships

Recent research has focused on synthesizing derivatives of this compound to explore their biological activities. A study by Tok et al. synthesized various compounds containing oxadiazole and imidazolidine rings derived from this precursor. The synthesized compounds were screened for insecticidal properties against Aedes aegypti, a vector for diseases such as dengue and yellow fever.

Key Findings:

- Insecticidal Activity : None of the synthesized compounds exhibited larvicidal activity at the tested concentrations; however, several showed significant adulticidal effects with mortality rates of ≥80% at 5 µg per mosquito. Notably, compounds 2c and 3h demonstrated low median lethal dose (LD50) values of approximately 2.80 µg per mosquito, indicating promising potential as insecticides .

Therapeutic Applications

In addition to its insecticidal properties, this compound has been investigated for its therapeutic potential, particularly in treating kidney diseases. A patent outlines its effectiveness in increasing renal blood flow and sodium excretion, suggesting its utility in managing conditions like acute renal failure and edema .

The mechanism involves enhancing renal blood flow and promoting sodium excretion, which can alleviate fluid retention associated with kidney diseases. The compound's low toxicity profile further supports its potential as a therapeutic agent .

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| Insecticidal Activity | - Compounds derived from this compound showed significant adulticidal activity. - LD50 values around 2.80 µg/mosquito for promising compounds (2c, 3h). |

| Therapeutic Use | - Effective in increasing renal blood flow and sodium excretion. - Potential treatment for kidney diseases such as edema and acute renal failure. |

| Antimicrobial Activity | - Related imidazolidine compounds show effectiveness against Staphylococcus aureus; further research needed on direct effects of 2-oxoimidazolidine derivatives. |

Q & A

Q. What are the established synthetic routes for 2-Oxoimidazolidine-1-carbonyl chloride, and how do reaction conditions affect yield?

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : The carbonyl chloride group (C=O) appears at δ ~165–170 ppm in ¹³C NMR. The imidazolidine ring protons resonate at δ 3.2–4.1 ppm (¹H NMR) .

- IR : Strong C=O stretch at ~1750–1780 cm⁻¹ and N–H stretch at ~3200 cm⁻¹ .

- X-ray Crystallography : Confirms planarity of the imidazolidine ring and bond angles (e.g., Cl–C=O angle ~120°) .

Q. What stability precautions are required for handling this compound?

Methodological Answer: The compound hydrolyzes readily in humid environments. Storage at 2–8°C under anhydrous nitrogen is critical. Use Schlenk lines for transfers and gloveboxes for weighing. Decomposition products include CO₂ and imidazolidinone derivatives, detectable via TLC (Rf shift) or GC-MS .

Advanced Research Questions

Q. How does this compound participate in nucleophilic acyl substitution reactions?

Methodological Answer: The carbonyl chloride acts as an electrophile, reacting with amines, alcohols, or thiols. For example:

- Amidation : React with primary amines (1:1.2 molar ratio) in THF at −20°C to form urea derivatives (yield ~70–90%) .

- Esterification : Use pyridine as a base to neutralize HCl byproducts, improving ester yields (e.g., 85% with benzyl alcohol) .

Mechanistic Insight : The reaction proceeds via a tetrahedral intermediate, with rate dependence on solvent polarity (dielectric constant >15 preferred) and nucleophile strength (pKa <10 optimal) .

Q. How can computational chemistry (DFT) predict reactivity trends for derivatives of this compound?

Q. How to resolve contradictions in reported melting points or spectral data?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. For example:

- Melting Point : Reported ranges (147–151°C vs. 145–150°C ) suggest variable crystal packing. Use DSC to confirm polymorphs.

- ¹³C NMR Shifts : Differences in δ 165–170 ppm may reflect solvent effects (CDCl₃ vs. DMSO-d₆). Standardize solvent and concentration .

Applications in Organic Synthesis

Q. What role does this compound play in synthesizing bioactive heterocycles?

Methodological Answer: It serves as a key intermediate for:

- Imidazolidinone Antibiotics : Coupling with β-lactam precursors via Ugi reactions .

- Polymer Crosslinkers : React with diols to form polyurethane-urea networks (Tg ~120°C) .

Case Study : Synthesis of antifungal agents via coupling with triazole derivatives achieved MIC values of 2–8 µg/mL against Candida albicans .

Safety and Compliance

Q. What are the OSHA-compliant handling protocols for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.